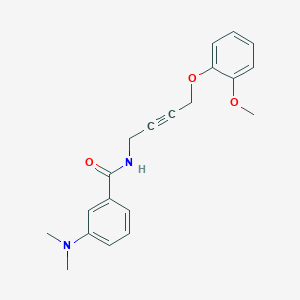
3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, also known as DMABA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMABA is a member of the benzamide family and has been shown to have various biochemical and physiological effects in laboratory experiments.
作用機序
3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects
3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain.
実験室実験の利点と制限
One advantage of using 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide in laboratory experiments is its ability to selectively inhibit HDACs and AChE, making it a useful tool for studying the role of these enzymes in various diseases. Additionally, 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been shown to have low toxicity, making it a safer alternative to other HDAC inhibitors and AChE inhibitors. However, one limitation of using 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide. One area of interest is its potential use in combination therapy with other anticancer drugs. 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been shown to enhance the anticancer effects of other drugs, making it a promising candidate for combination therapy. Another area of interest is its potential use in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to better understand the mechanism of action of 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide and its potential side effects.
合成法
3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide can be synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 4-(2-methoxyphenoxy)but-2-yn-1-ol with dimethylamine to form 4-(2-dimethylaminoethoxy)phenol. This compound is then reacted with 4-chlorobenzoyl chloride to form 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide.
科学的研究の応用
3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-(dimethylamino)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases.
特性
IUPAC Name |
3-(dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-22(2)17-10-8-9-16(15-17)20(23)21-13-6-7-14-25-19-12-5-4-11-18(19)24-3/h4-5,8-12,15H,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVQJMYPIJKGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC#CCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

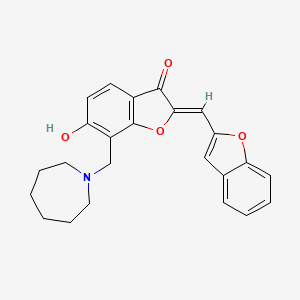
![9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B2443909.png)

![1-Benzyl-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2443911.png)
![4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2443912.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B2443914.png)
![N-(4-methoxybenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2443917.png)
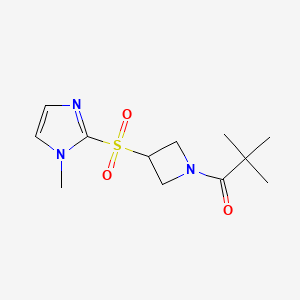

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)acetamide](/img/structure/B2443924.png)
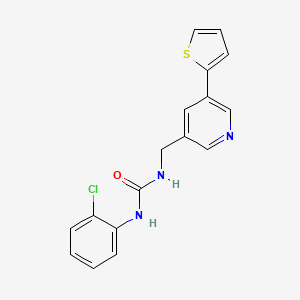
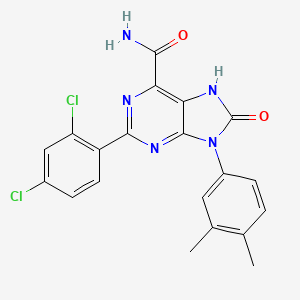
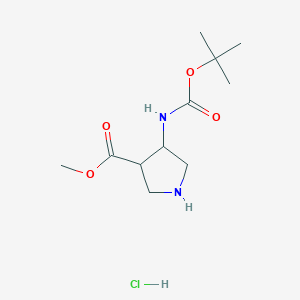
![3-(2,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2443931.png)